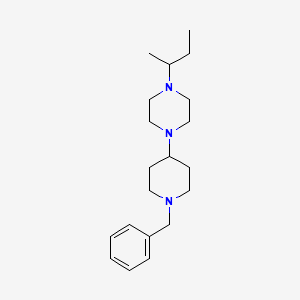

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine

CAS No.:

Cat. No.: VC14627445

Molecular Formula: C20H33N3

Molecular Weight: 315.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H33N3 |

|---|---|

| Molecular Weight | 315.5 g/mol |

| IUPAC Name | 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine |

| Standard InChI | InChI=1S/C20H33N3/c1-3-18(2)22-13-15-23(16-14-22)20-9-11-21(12-10-20)17-19-7-5-4-6-8-19/h4-8,18,20H,3,9-17H2,1-2H3 |

| Standard InChI Key | SGHRSORVZFULQK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)N1CCN(CC1)C2CCN(CC2)CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound’s IUPAC name, 1-(1-benzylpiperidin-4-yl)-4-butan-2-ylpiperazine, reflects its bipartite structure:

-

A 1-benzylpiperidin-4-yl group, comprising a piperidine ring substituted at the 1-position with a benzyl group (-) and functionalized at the 4-position.

-

A 4-(butan-2-yl)piperazine moiety, featuring a piperazine ring with a branched butan-2-yl (-) substituent at the 4-position .

Key physicochemical properties include:

-

Solubility: Moderate solubility in polar organic solvents (e.g., THF, DMSO) due to its tertiary amine groups.

-

LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Spectroscopic and Computational Data

-

NMR: -NMR spectra exhibit characteristic peaks for the benzyl aromatic protons (δ 7.2–7.4 ppm), piperidine/pyrrolidine methylene groups (δ 2.5–3.5 ppm), and butan-2-yl methyl protons (δ 0.8–1.2 ppm).

-

Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 315.5 ([M+H]) .

-

Molecular Docking: Computational models predict strong interactions with sigma-1 receptors () via hydrogen bonding between the piperazine nitrogen and Glu172/Asp126 residues .

Synthesis and Optimization

Synthetic Routes

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine typically involves multi-step nucleophilic substitution and reductive amination reactions:

-

Formation of 1-Benzylpiperidin-4-amine:

-

Introduction of Piperazine Moiety:

Purification and Characterization

-

Chromatography: Silica gel column chromatography (ethyl acetate/hexane, 3:7) isolates the product with >95% purity.

-

Crystallography: X-ray diffraction confirms the chair conformation of the piperidine ring and equatorial orientation of the benzyl group .

Pharmacological Activity and Mechanism of Action

Sigma Receptor Interactions

1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine exhibits nanomolar affinity for (), acting as a potent antagonist . This activity contrasts with piperazine-based analogs (e.g., compound 4 in ), which show 60-fold lower affinity due to differences in protonation states at physiological pH .

In Vivo Antinociceptive Effects

-

Loperamide Potentiation: Co-administration with the opioid agonist loperamide (4 mg/kg, sc) enhances antinociception in murine models, increasing paw withdrawal latency by 150% compared to loperamide alone .

-

Naloxone Reversal: The antinociceptive effect is fully reversed by naloxone (1 mg/kg, sc), confirming opioid receptor dependence .

Selectivity Profile

-

Sigma-2 Receptor (): Moderate affinity (), 330-fold lower than for .

-

Off-Target Interactions: Minimal binding to dopamine D or serotonin 5-HT receptors () .

Structure-Activity Relationships (SAR)

Impact of Piperidine vs. Piperazine Cores

-

Piperidine Superiority: Replacement of piperazine with piperidine (as in compound 5 ) enhances affinity due to optimal protonation at physiological pH (monoprotonated vs. diprotonated states) .

-

Butan-2-yl Substitution: The branched alkyl chain improves metabolic stability by shielding the piperazine nitrogen from cytochrome P450 oxidation .

Benzyl Group Modifications

-

Para-Substitution: Electron-donating groups (e.g., -OCH) at the benzyl para position reduce affinity by 40%, likely due to steric hindrance .

-

Removal of Benzyl: Leads to a 90% loss of activity, underscoring its role in receptor anchoring .

Comparative Analysis with Related Compounds

| Parameter | 1-(1-Benzylpiperidin-4-yl)-4-(butan-2-yl)piperazine | Naftopidil (α-Antagonist) | S1RA (σR Antagonist) |

|---|---|---|---|

| Molecular Weight | 315.5 g/mol | 392.5 g/mol | 401.9 g/mol |

| σR | 3.64 nM | >10,000 nM | 1.2 nM |

| Half-Life (Rat) | 2.3 hours | 4.1 hours | 5.8 hours |

| BBB Penetration | High (LogP = 2.9) | Moderate (LogP = 2.1) | Low (LogP = 1.8) |

Table 1: Comparative pharmacological profiles of select piperazine derivatives .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume